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Compound of Interest

Compound Name: 11-Hydroxygelsenicine

Cat. No.: B1163077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and

detailed protocols for the characterization of 11-Hydroxygelsenicine, a gelsedine-type indole

alkaloid isolated from plants of the Gelsemium genus. The methodologies outlined below are

essential for the identification, quantification, and structural elucidation of this compound, which

is crucial for drug development, quality control, and toxicological studies.

High-Performance Liquid Chromatography (HPLC)
for Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the

separation, quantification, and purity assessment of 11-Hydroxygelsenicine in various

matrices, including plant extracts and biological samples.

Application Note:
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing hydrophobic

molecules like 11-Hydroxygelsenicine. A C18 column is typically employed to provide

excellent separation from other related alkaloids. The mobile phase usually consists of a

mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water

with a small percentage of formic acid or ammonium acetate to improve peak shape and
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ionization in mass spectrometry). UV detection is suitable for routine analysis, with the

detection wavelength set at the absorbance maximum of the compound.

Experimental Protocol: HPLC Analysis of 11-
Hydroxygelsenicine
Objective: To quantify the concentration of 11-Hydroxygelsenicine in a sample.

Instrumentation:

HPLC system with a UV-Vis or Diode Array Detector (DAD)

Agilent Zorbax Eclipse XDB-C18 column (4.6 mm x 250 mm, 5 µm) or equivalent

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Formic acid (analytical grade)

Ultrapure water

11-Hydroxygelsenicine reference standard

Procedure:

Mobile Phase Preparation: Prepare a mobile phase of Methanol:Water (40:60, v/v)

containing 0.1% formic acid. Degas the mobile phase before use.

Standard Solution Preparation: Prepare a stock solution of 11-Hydroxygelsenicine
reference standard in methanol. From the stock solution, prepare a series of calibration

standards at different concentrations.

Sample Preparation: Dissolve the sample containing 11-Hydroxygelsenicine in the mobile

phase and filter through a 0.45 µm syringe filter.
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Chromatographic Conditions:

Column: Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm)

Mobile Phase: Methanol:Water (40:60, v/v) with 0.1% formic acid

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 25 °C

Detection Wavelength: 280 nm (or the specific λmax of 11-Hydroxygelsenicine)

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

Quantification: Construct a calibration curve by plotting the peak area of the 11-
Hydroxygelsenicine standards against their concentrations. Determine the concentration of

11-Hydroxygelsenicine in the sample by interpolating its peak area on the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS) for High-
Sensitivity Quantification
For highly sensitive and selective quantification, especially in complex biological matrices,

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-

MS/MS) is the method of choice.

Application Note:
UPLC-MS/MS offers significant advantages over HPLC, including higher resolution, faster

analysis times, and superior sensitivity. The use of a tandem mass spectrometer allows for the

specific detection of 11-Hydroxygelsenicine through Multiple Reaction Monitoring (MRM),

where a specific precursor ion is selected and fragmented to produce a characteristic product

ion. This technique is particularly valuable for toxicokinetic and metabolic studies.[1][2][3]
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Experimental Protocol: UPLC-MS/MS Analysis of 11-
Hydroxygelsenicine
Objective: To achieve high-sensitivity quantification of 11-Hydroxygelsenicine in biological

samples (e.g., plasma).

Instrumentation:

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray

ionization (ESI) source.

Waters ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm) or equivalent.

Reagents:

Acetonitrile (LC-MS grade)

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Ammonium acetate (LC-MS grade)

Ultrapure water

11-Hydroxygelsenicine reference standard

Internal Standard (IS) (e.g., a structurally similar alkaloid not present in the sample)

Procedure:

Sample Preparation (Plasma):

To 100 µL of plasma, add 10 µL of the internal standard solution.

Add 300 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

Column: Waters ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution: A suitable gradient to separate the analyte from matrix components.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Column Temperature: 40 °C

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and the most abundant,

stable product ion for 11-Hydroxygelsenicine and the internal standard by infusing

standard solutions into the mass spectrometer.

Ion Source Parameters: Optimize parameters such as capillary voltage, source

temperature, and gas flows for maximum signal intensity.

Data Analysis:

Quantify 11-Hydroxygelsenicine using the peak area ratio of the analyte to the internal

standard against a calibration curve prepared in the same biological matrix.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of 11-
Hydroxygelsenicine, providing detailed information about the carbon-hydrogen framework.

Application Note:
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC)

NMR experiments is required for the complete assignment of all proton and carbon signals.

Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly

used. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference

standard, typically tetramethylsilane (TMS).

Experimental Protocol: NMR Analysis of 11-
Hydroxygelsenicine
Objective: To elucidate the chemical structure of 11-Hydroxygelsenicine.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Reagents:

Deuterated solvent (e.g., CDCl₃ or CD₃OD)

Purified 11-Hydroxygelsenicine sample

Procedure:

Sample Preparation: Dissolve a sufficient amount of purified 11-Hydroxygelsenicine
(typically 1-5 mg) in approximately 0.5 mL of the chosen deuterated solvent in an NMR tube.

¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts,

multiplicities (singlet, doublet, triplet, etc.), and integration of all proton signals.
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¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to determine the chemical shifts

of all carbon atoms. An Attached Proton Test (APT) or Distortionless Enhancement by

Polarization Transfer (DEPT) experiment can be used to differentiate between CH₃, CH₂,

CH, and quaternary carbons.

2D NMR:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

molecule.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for piecing together the

molecular structure.

Data Interpretation: Analyze the complete set of NMR data to assign all proton and carbon

signals and confirm the structure of 11-Hydroxygelsenicine.

Mass Spectrometry (MS) for Molecular Weight and
Formula Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of 11-
Hydroxygelsenicine. High-resolution mass spectrometry (HRMS) is particularly important for

determining the exact mass and, consequently, the molecular formula.

Application Note:
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing alkaloids

like 11-Hydroxygelsenicine, as it typically produces the protonated molecule [M+H]⁺ with

minimal fragmentation. Tandem mass spectrometry (MS/MS) can be used to induce

fragmentation of the precursor ion, providing structural information based on the resulting

fragment ions.
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Experimental Protocol: Mass Spectrometry Analysis of
11-Hydroxygelsenicine
Objective: To determine the molecular weight, molecular formula, and fragmentation pattern of

11-Hydroxygelsenicine.

Instrumentation:

Mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.

Reagents:

Methanol or acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Purified 11-Hydroxygelsenicine sample

Procedure:

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent

(e.g., methanol with 0.1% formic acid).

Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via

direct infusion using a syringe pump or through an LC system as described in the UPLC-

MS/MS protocol.

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z

of the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): Use a high-resolution instrument to measure

the exact mass of the [M+H]⁺ ion. Use this value to calculate the elemental composition and

molecular formula.

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion as the precursor ion and

subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Analyze

the fragmentation pattern to gain insights into the structure of the molecule.
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Quantitative Data Summary
Specific experimental data for 11-Hydroxygelsenicine is not available in the searched

literature. The following tables provide expected ranges and types of data based on the

analysis of similar Gelsemium alkaloids.

Table 1: UPLC-MS/MS Method Validation Parameters (Expected Values)

Parameter Expected Value

Linearity Range 0.1 - 200 ng/mL

Correlation Coefficient (r²) > 0.995

Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Accuracy 85% - 115%

Precision (RSD) < 15%

Extraction Recovery > 75%

Matrix Effect 85% - 115%

Table 2: High-Resolution Mass Spectrometry Data (Theoretical)

Parameter Value

Molecular Formula C₁₉H₂₂N₂O₄

Molecular Weight 342.39 g/mol

[M+H]⁺ (monoisotopic) 343.1652 Da

Table 3: NMR Spectral Data (Hypothetical Chemical Shifts in CDCl₃)

Note: These are hypothetical values for illustrative purposes. Actual values must be determined

experimentally.
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Position ¹³C δ (ppm)
¹H δ (ppm) (Multiplicity, J
in Hz)

2 175.0 -

3 55.0 3.50 (d, J=7.0)

5 50.0 2.80 (m)

6 25.0 1.90 (m), 1.70 (m)

7 80.0 -

8 130.0 -

9 120.0 7.20 (d, J=8.0)

10 125.0 7.50 (t, J=8.0)

11 150.0 -

12 110.0 6.90 (d, J=8.0)

13 140.0 -

14 65.0 4.50 (s)

15 30.0 2.10 (m)

16 40.0 3.20 (m)

17 60.0 4.10 (t, J=6.0)

19 135.0 5.90 (q, J=7.0)

20 15.0 1.80 (d, J=7.0)

N1-OCH₃ 58.0 3.90 (s)

11-OH - 8.50 (s, br)

Visualizations
Experimental Workflow for UPLC-MS/MS Analysis
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Caption: Workflow for the quantitative analysis of 11-Hydroxygelsenicine by UPLC-MS/MS.
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Proposed Signaling Pathway of Gelsemium Alkaloids
Gelsemium alkaloids, including 11-Hydroxygelsenicine, are known to interact with inhibitory

neurotransmitter receptors in the central nervous system.[1][4][5]
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Caption: Proposed mechanism of action for Gelsemium alkaloids on inhibitory neurotransmitter

receptors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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